Antheridiogen-An

Description

Early Discoveries and Characterization of Antheridiogen-An Activity

The foundational work on antheridiogens dates back to the mid-20th century. In 1950, Walter Döpp made a seminal discovery while studying cultures of the bracken fern, Pteridium aquilinum. He observed that the culture medium, after being used to grow mature gametophytes, contained a substance that induced the premature formation of antheridia (male reproductive structures) in younger gametophytes. wikipedia.orgnih.govcannalib.eunih.govlri.frfishersci.caresearchgate.netnih.gov This substance was initially termed "A-substanz" by Döpp. wikipedia.orgnih.govresearchgate.net

Following Döpp's initial findings, extensive research by scientists such as Ulrich Näf and H. Schraudolf in the 1950s and 1960s significantly advanced the understanding of this activity. wikipedia.orgnih.gov Their work, and that of others, characterized the effects of antheridiogens, demonstrating their ability to not only induce antheridia but also to promote spore germination in darkness, suppress vegetative growth of the gametophyte, and delay or prevent the development of hermaphroditism. nist.gov Bioassay methods, including techniques like the inverted plate method, were developed and utilized to detect and quantify antheridiogen activity in extracts from fern cultures. cannalib.eu Early studies revealed that this antheridia-inducing activity was present in a variety of fern families. fishersci.ca

Conceptual Evolution of Antheridiogen-An: From A-substance to Pheromonal Regulator

The initial identification of "A-substanz" marked the beginning of a changing perception of these fern compounds. While Döpp's term "A-substanz" was used initially, other descriptors such as "antheridogen," "pheromone," and "hormone" were also employed in the literature. nih.govresearchgate.net The term "antheridiogen" eventually became the generally favored nomenclature, characterizing the function of these substances in inducing antheridia rather than strictly defining their chemical composition. nih.govresearchgate.net

A significant conceptual development was the recognition of antheridiogens as pheromones. H. Schraudolf distinguished between the pheromonal phase, where the substance acts on neighboring individuals, and the hormonal phase, where it might exert effects within the producing individual. nih.govresearchgate.net It is now well-established that antheridiogens function as pheromonal mechanisms that regulate sex expression in fern gametophytes. nih.govresearchgate.netnist.gov Mature, often female or hermaphroditic, gametophytes secrete antheridiogens into their environment. nih.govresearchgate.netnih.govnist.gov These secreted compounds are then perceived by younger, sexually undetermined gametophytes in the vicinity, inducing them to develop as males, primarily forming antheridia. nih.govresearchgate.netnih.govnist.gov This pheromonal system plays a vital role in promoting outcrossing within fern populations by influencing the spatial distribution of male and female gametophytes. fishersci.caresearchgate.netnist.gov

Classification and Diversity of Antheridiogen-An Types Across Fern Lineages

Antheridiogens are broadly understood to be derivatives of gibberellic acid, a class of plant hormones. nist.gov However, research has revealed that multiple distinct antheridiogen systems exist across the diverse lineages of ferns. These systems can be broadly categorized into different types based on their biological activity and the fern taxa in which they are found.

Historically, three general classes, designated A, B, and C, were distinguished based on their patterns of biological interreactivity among different fern species. fishersci.ca

Antheridiogen Type A: This type was first identified in Pteridium aquilinum and has been shown to affect gametangial development in a wide range of fern families. These include members of the Blechnaceae, Cyatheaceae, Davalliaceae, Dennstaedtiaceae, Dicksoniaceae, Dryopteridaceae, Polypodiaceae, Pteridaceae, and Thelypteridaceae. fishersci.ca Antheridiogen-An, also known as Antheridic acid, falls under this category and is a characterized example of a Type A antheridiogen, notably found in Anemia phyllitidis.

Antheridiogen Type B: This type is primarily associated with species in the family Schizaeaceae, including genera like Anemia and Lygodium. fishersci.ca Characterized Type B antheridiogens are known to be gibberellins (B7789140) or gibberellin-related compounds. fishersci.ca Specific examples of characterized antheridiogens from Lygodium japonicum include GA9 methyl ester and GA73 methyl ester, with GA73 methyl ester exhibiting particularly high activity. nih.govlri.fr Antheridic acid is also a major antheridiogen in some Anemia species.

Antheridiogen Type C: This type appears to be specific to the genus Ceratopteris. fishersci.ca While the precise chemical structure of the Ceratopteris antheridiogen (often referred to as A(CE)) is not yet fully elucidated, evidence suggests a connection to the gibberellin biosynthetic pathway or involvement of GA-based signaling. lri.fr

Detailed research findings indicate that the specific chemical structure of the antheridiogen can vary between different fern species. Characterized antheridiogens from Schizaeaceous ferns, for instance, are all related to gibberellins and can be grouped into four basic structural types. The evolutionary history and the processes that led to the diversification of these different antheridiogen types across fern lineages are subjects of ongoing research.

The following table summarizes the classification of antheridiogen types:

| Antheridiogen Type | Associated Fern Lineages/Genera | General Chemical Nature (if characterized) | Key Examples (if characterized) |

| Type A | Various families (e.g., Dennstaedtiaceae, Dryopteridaceae, Polypodiaceae, Pteridaceae) | Gibberellic acid derivatives | Antheridiogen-An (Antheridic acid) |

| Type B | Schizaeaceae (Anemia, Lygodium) | Gibberellins/Gibberellin-related compounds | GA9 methyl ester, GA73 methyl ester, Antheridic acid, GAIM |

| Type C | Ceratopteris | Likely related to gibberellins | A(CE) (structure not fully characterized) |

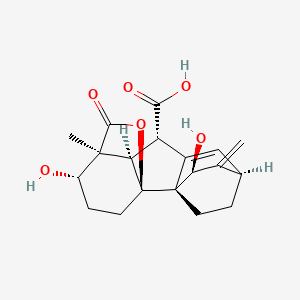

Structure

3D Structure

Properties

CAS No. |

34327-25-8 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,2R,3S,5R,8S,9R,10S,11S)-3,11-dihydroxy-10-methyl-4-methylidene-15-oxo-14-oxapentacyclo[8.3.2.22,5.01,9.02,7]heptadec-6-ene-8-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-8-9-3-5-18(14(8)21)10(7-9)12(15(22)23)13-17(2)11(20)4-6-19(13,18)25-16(17)24/h7,9,11-14,20-21H,1,3-6H2,2H3,(H,22,23)/t9-,11+,12-,13-,14+,17-,18-,19+/m1/s1 |

InChI Key |

JTZFSLGTRUNHFY-QZVHHHNJSA-N |

SMILES |

CC12C(CCC3(C1C(C4=CC5CCC43C(C5=C)O)C(=O)O)OC2=O)O |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H](C4=C[C@H]5CC[C@]43[C@H](C5=C)O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(CCC3(C1C(C4=CC5CCC43C(C5=C)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Biological Roles and Physiological Responses Mediated by Antheridiogen an

Antheridiogen-An in Gametophyte Sex Determination and Expression

In homosporous ferns, the sex of the gametophyte is not genetically fixed but is instead plastic and influenced by environmental factors, including antheridiogen. researchgate.netfrontiersin.orgscielo.br Antheridiogen-An plays a crucial role in this environmental sex determination system.

Induction of Male Gametophyte Development

The primary function of Antheridiogen-An is the induction of male development in sexually undetermined or young gametophytes. researchgate.netfrontiersin.orgresearchgate.netcdnsciencepub.combiologists.comnih.govbiorxiv.org In the presence of Antheridiogen-An, spores are biased towards developing into male gametophytes. cdnsciencepub.com These male gametophytes are typically smaller and lack the multicellular meristem characteristic of hermaphrodites. portlandpress.combiologists.comnih.gov Instead, they differentiate to form numerous sperm-producing antheridia. portlandpress.combiologists.comnih.gov This induction process is thought to involve a signal transduction system initiated by Antheridiogen-An, which leads to the suppression of genes associated with female development. cdnsciencepub.com Studies in Ceratopteris richardii indicate that gametophytes are competent to respond to antheridiogen for a brief period early in development, approximately 3-6 days after sowing. cdnsciencepub.combiologists.com Exposure outside this window may have no effect. cdnsciencepub.com Concentrations of antheridiogen as low as 10-10 M may induce antheridial formation. researchgate.netnih.gov

Suppression of Hermaphroditic Development

Antheridiogen-An actively suppresses the development of hermaphroditic characteristics, specifically the formation of the notch meristem and archegonia (egg-producing structures). researchgate.netfrontiersin.orgportlandpress.combiorxiv.orgbiologists.com In the absence of antheridiogen, gametophytes tend to develop as hermaphrodites, possessing both antheridia and archegonia, along with a multicellular meristem. portlandpress.comcdnsciencepub.combiologists.comnih.gov The presence of antheridiogen diverts the developmental pathway towards the male form, which is ameristic (lacking a meristem) and primarily produces antheridia. portlandpress.combiologists.comnih.gov This suppression of hermaphroditic development in neighboring gametophytes by antheridiogen secreted from established hermaphrodites is a mechanism that promotes outcrossing within a fern population. researchgate.net

Reversibility of Antheridiogen-An Induced Phenotypes

A notable aspect of Antheridiogen-An's effect is the reversibility of the male developmental program. portlandpress.comresearchgate.netnih.gov If male gametophytes are removed from an environment containing antheridiogen or the antheridiogen is withdrawn from the medium, sexually undetermined or undifferentiated cells within the male gametophyte can revert to the hermaphroditic form. biologists.combiologists.comfrontiersin.orgbioone.org This conversion involves the division of undifferentiated cells and the formation of a new meristem, from which the hermaphrodite develops. biologists.combioone.org This indicates that the continued presence of antheridiogen is necessary for both the initiation and maintenance of the male developmental program. biologists.combioone.org In contrast, the hermaphroditic developmental program, once established in the absence of antheridiogen during the critical early stages, is generally stable and cannot be reversed by the later addition of antheridiogen. biologists.com

Influence of Antheridiogen-An on Gametophyte Morphogenesis and Growth

Meristematic Activity Regulation

Antheridiogen-An plays a crucial role in regulating meristem development and cell proliferation in fern gametophytes. portlandpress.com In the presence of antheridiogen, male gametophytes typically lack a defined meristem and exhibit limited prothallus proliferation. portlandpress.combiologists.combiorxiv.org This is in contrast to hermaphroditic gametophytes, which possess a multicellular meristem that sustains cell division and contributes to the expansion of the prothallus. portlandpress.combiologists.comnih.govbiorxiv.org Antheridiogen appears to repress the divisions of the prothallus that would otherwise establish the lateral meristem. frontiersin.orgnih.gov The HAIRY MERISTEM (HAM) family of transcriptional regulators interacts with the antheridiogen pathway to regulate sex differentiation and sustain meristem indeterminacy in species like Ceratopteris. portlandpress.com

Impact on Prothallus Expansion

The influence of Antheridiogen-An on meristematic activity directly affects the expansion of the gametophyte prothallus. Male gametophytes, induced by antheridiogen and lacking a functional meristem, remain significantly smaller than hermaphrodites. biologists.comnih.gov The absence of sustained cell division driven by a meristem limits the potential for the extensive growth and expansion that characterizes the heart-shaped prothallus of a hermaphrodite. biologists.comnih.govbiorxiv.orgbiologists.com Research suggests that antheridiogen can slow the growth of gametophytes, regardless of gender, which may indirectly influence gender determination through its effect on growth rate. cdnsciencepub.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Antheridiogen-An | 13888890 |

| Abscisic acid (ABA) | 5280588 |

| Gibberellin (GA) | 5280604 |

Interactive Data Tables

While the provided text describes research findings qualitatively and quantitatively (e.g., concentrations, percentages, timing), it does not present data in a structured table format within the snippets. However, based on the descriptions, potential data that could be represented in tables include:

Percentage of male vs. hermaphroditic development in the presence/absence of antheridiogen.

Effect of antheridiogen concentration on antheridia formation frequency.

Timing of competence to respond to antheridiogen.

Effect of antheridiogen exposure duration on the frequency of male-to-hermaphrodite conversion.

Comparison of gametophyte size or cell number in the presence/absence of antheridiogen.

Below are examples of how such data, if explicitly provided in a structured format in the source text, could be presented as interactive markdown tables.

Example Data Table 1: Effect of Antheridiogen on Gametophyte Sex Determination (Illustrative)

| Antheridiogen Presence | % Male Gametophytes | % Hermaphroditic Gametophytes |

| Absent | ~10% | ~90% |

| Present | >90% | <10% |

Example Data Table 2: Antheridiogen Concentration and Antheridia Induction (Illustrative)

| Antheridiogen Concentration (M) | Antheridia Formation Frequency |

| 0 | Low |

| 10-12 | Moderate |

| 10-10 | High |

(Note: These tables are illustrative based on the descriptions in the text and would be populated with specific data if available in the source snippets. In a truly interactive format, these tables could allow for sorting, filtering, and potentially visualization.)

Antheridiogen-An Modulation of Spore Germination

Antheridiogen-An has been shown to influence spore germination in various fern species. This modulation is particularly notable in specific environmental conditions, such as darkness. nih.govresearchgate.net While light is a primary factor initiating spore germination in many fern species, particularly those with photosynthetic gametophytes, antheridiogen can induce germination in the dark for species with subterranean, non-photosynthetic gametophytes. hep.com.cnresearchgate.net

Research findings indicate that antheridiogen can initiate and promote spore germination in numerous fern species. hep.com.cnresearchgate.net The effect can be observed at very low concentrations. nih.govresearchgate.net Studies have demonstrated that antheridiogen can induce dark germination in spores of various ferns, including Pityrogramma calomelanos, Onychium siliculosum, and Onychium japonicum. ias.ac.in This suggests a role for antheridiogen in coordinating germination within a spore bank, potentially allowing spores buried deeper in the substrate to germinate and grow towards the surface. researchgate.netcambridge.org

The degree to which antheridiogen influences spore germination can vary between species and may also be affected by other environmental factors and the concentration of the antheridiogen itself. ias.ac.in For instance, in Pteris incompleta, a low percentage of spores germinated in the dark when sown with female gametophytes producing antheridiogen, while no germination occurred in dark control cultures without female gametophytes. bioone.org

Data from research on the effect of antheridiogen on spore germination in different fern species highlights the variability in response:

| Fern Species | Germination Condition | Antheridiogen Presence | Germination Percentage (%) | Notes | Source |

| Pteris incompleta | Dark | Yes (with female gametophytes) | 3% | Low percentage observed. | bioone.org |

| Pteris incompleta | Dark | No (control) | 0% | No germination in the absence. | bioone.org |

| Pityrogramma calomelanos | Dark | Yes | Induced germination | Antheridiogen initiated dark germination. | ias.ac.in |

| Onychium siliculosum | Dark | Yes | Induced germination | Antheridiogen initiated dark germination. | ias.ac.in |

| Onychium japonicum | Dark | Yes | Induced germination | Antheridiogen initiated dark germination. | ias.ac.in |

| Blechnum spicant | Not specified | Yes (0.5, 5, 50 μM) | Activated germination | Higher concentrations activated. | researchgate.net |

| Polystichum aculeatum | Not specified | Yes (10-7, 10-8 M) | Accelerated germination | Lower concentrations accelerated. | researchgate.net |

| Polystichum aculeatum | Not specified | Yes (10-5, 10-6 M) | Significantly inhibited | Higher concentrations inhibited. | researchgate.net |

Antheridiogen's role in promoting spore germination in the dark is considered an adaptation that facilitates the establishment of gametophytes from spores that may be buried beneath the soil surface. researchgate.netcambridge.org This ensures a continuous supply of gametophytes and contributes to the genetic diversity of the fern population by promoting outcrossing between gametophytes originating from spores that germinated at different times or locations. nih.govresearchgate.netcambridge.org

Molecular Mechanisms of Antheridiogen an Action and Perception

Antheridiogen-An Biosynthesis Pathways

The biosynthesis of Antheridiogen-An is intricately linked to the gibberellin pathway in many fern species, exhibiting a unique spatial and temporal separation across different developmental stages of the gametophyte.

Gibberellin-Related Biosynthesis in Ferns

In numerous fern species, antheridiogens are chemically characterized as derivatives of gibberellins (B7789140) (GAs). frontiersin.org This suggests a close evolutionary and biochemical relationship between these two classes of plant hormones. oup.com

Identification of Gibberellin Derivatives as Antheridiogen-An Precursors

Research has identified specific gibberellin derivatives that serve as precursors to Antheridiogen-An. For instance, in Lygodium japonicum, GA9 methyl ester and GA73 methyl ester have been identified as antheridiogens, with GA73 methyl ester being particularly active in inducing antheridia formation at very low concentrations. frontiersin.org Antheridiogen-An itself is reported as a gamma-lactone with a molecular formula of C19H22O6. nih.gov Studies indicate that Antheridiogen-An acts as a gibberellin precursor, which is then converted to an active GA to stimulate antheridial formation. researchgate.net

Spatiotemporally Split Biosynthesis Across Gametophyte Developmental Stages

A defining characteristic of antheridiogen biosynthesis in ferns is its spatiotemporally split nature. researchgate.netwikipedia.orgnih.gov This pathway is divided between two individuals of different developmental stages within a fern colony. researchgate.netnih.gov The process begins in early-maturing gametophytes (prothalli), which express GA-specific genes and produce a GA intermediate molecule. wikipedia.org This intermediate, the antheridiogen, is then secreted into the environment. researchgate.netwikipedia.org Neighboring late-maturing prothalli absorb the secreted antheridiogen, which is subsequently modified into a bioactive gibberellin, triggering the formation of male organs (antheridia). researchgate.netwikipedia.orgpsu.edu This spatial separation of biosynthesis and perception ensures that younger, developing gametophytes are influenced by the presence of more mature individuals, promoting the development of males around established hermaphrodites. nih.gov

Alternative and Complementary Biosynthetic Routes (e.g., Brassinosteroid Involvement in Ceratopteris richardii)

While gibberellins are widely recognized as the basis for antheridiogens in many ferns, research in Ceratopteris richardii suggests the potential involvement of alternative or complementary biosynthetic routes, specifically involving brassinosteroids. fishersci.camycocentral.eufishersci.no Although the precise chemical structure of the Ceratopteris antheridiogen (A(Ce)) is currently unknown, studies have shown that a mutant insensitive to antheridiogen has a mutation in a brassinosteroid receptor-like kinase gene, named HER7. biorxiv.orgpurdue.eduresearchgate.netpurdue.eduresearchgate.netnih.gov This finding suggests that perception of a brassinosteroid may be required for male development in Ceratopteris. biorxiv.orgresearchgate.net RNA-seq analysis in C. richardii has indicated that brassinosteroid biosynthesis is upregulated in hermaphrodites compared to male gametophytes. purdue.eduresearchgate.netpurdue.eduresearchgate.net While this evidence points towards brassinosteroid involvement, further work is needed to definitively determine the chemical composition of the antheridiogen in C. richardii and fully resolve its biosynthetic pathway. biorxiv.orgresearchgate.netresearchgate.net

Antheridiogen-An Signal Transduction Pathways

The perception and response to Antheridiogen-An involve specific signal transduction pathways within the target gametophyte cells.

Putative Antheridiogen-An Receptor-Ligand Interactions

The signal transduction pathway initiated by Antheridiogen-An involves the interaction of the antheridiogen molecule (the ligand) with putative receptor proteins in the receiving gametophyte. In ferns where antheridiogens are gibberellin-related, the signaling pathway shares similarities with the well-characterized gibberellin signaling pathway in angiosperms, which involves GID1 receptors and DELLA proteins. researchgate.netfrontiersin.orgoup.com Studies in Lygodium japonicum have shown that the GA receptor GID1 has a high affinity for its ligand, facilitating a sensitive response to the antheridiogen. nih.gov Upon binding of the active GA (derived from the antheridiogen) to the GID1 receptor, it is thought to trigger the degradation of DELLA proteins, which are repressors of GA signaling, thereby promoting male sex organ formation. nih.gov

In Ceratopteris richardii, the identification of HER7, a brassinosteroid receptor-like kinase, as being required for antheridiogen-mediated sex determination suggests a receptor-ligand interaction involving a brassinosteroid or a related molecule. biorxiv.orgpurdue.eduresearchgate.netpurdue.eduresearchgate.netnih.gov The HER7 protein localizes to the plasma membrane and cytoplasm, consistent with its predicted function as a receptor kinase involved in signal perception. biorxiv.orgresearchgate.net This indicates that different fern lineages may have evolved variations in their antheridiogen perception mechanisms, potentially utilizing different receptor systems.

Intracellular Signaling Cascades

The perception of Antheridiogen-An triggers intracellular events that relay the signal to downstream components, influencing developmental pathways.

Involvement of DELLA Proteins and Gibberellin Signaling Components

Antheridiogens are chemically related to gibberellins (GAs), a class of plant hormones known to regulate various growth and developmental processes. wikipedia.orgresearchgate.netnih.gov In ferns, the sex determination pathway mediated by antheridiogen is described as a "spatiotemporally split gibberellin synthesis pathway". wikipedia.orgresearchgate.netnih.gov Early-maturing gametophytes produce a GA intermediate molecule which is secreted. wikipedia.orgresearchgate.net Antheridiogens are then taken up by neighboring gametophytes, where they undergo molecular changes to induce or suppress antheridia or archegonia formation. wikipedia.orgresearchgate.net

DELLA proteins are key repressors in the gibberellin signaling pathway in vascular plants. upv.esresearchgate.netbiorxiv.orgfrontiersin.org In the presence of bioactive GAs, DELLA proteins are targeted for degradation via the 26S proteasome, mediated by GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors and F-box proteins like SLEEPY/GIBBERELLIN INSENSITIVE DWARF 2 (SLY/GID2). researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org While the canonical DELLA signaling pathway was initially thought to be restricted to vascular plants, DELLA domains have been identified in Ceratopteris sequences, suggesting their potential involvement in gibberellin-related signaling in ferns, including the response to antheridiogen. researchgate.netresearchgate.net DELLAs act as hubs for protein-protein interactions, mediating crosstalk between gibberellin signaling and other pathways and regulating gene expression through various mechanisms. biorxiv.orgfrontiersin.org

Kinase-Mediated Signal Transduction (e.g., Brassinosteroid Receptor Kinases)

Recent research in Ceratopteris richardii has identified a receptor-like kinase, named HER7, as being required for antheridiogen-mediated sex determination. oup.combiorxiv.orgpurdue.edupurdue.eduresearchgate.net HER7 is an ortholog of the well-known brassinosteroid receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) found in angiosperms. oup.combiorxiv.orgpurdue.edupurdue.eduresearchgate.net Mutations in the HER7 gene lead to antheridiogen insensitivity, resulting in gametophytes developing as hermaphrodites even in the presence of the pheromone. oup.combiorxiv.orgpurdue.edupurdue.eduresearchgate.net This finding suggests that a brassinosteroid receptor-like kinase is involved in the perception or downstream signaling of antheridiogen in Ceratopteris. oup.combiorxiv.orgpurdue.edupurdue.eduresearchgate.net Kinases, in general, play fundamental roles in signal transduction pathways in plants, responding to external stimuli and regulating gene expression profiles. mdpi.comfrontiersin.org Receptor-like kinases, such as HER7, are transmembrane proteins involved in detecting extracellular signals and initiating intracellular cascades. mdpi.comfrontiersin.org

Antheridiogen-An Mediated Gene Expression Modulation

Antheridiogen-An influences the sexual fate of fern gametophytes by modulating the expression of specific genes. nih.govresearchgate.netfrontiersin.orgpurdue.edutandfonline.com

Upregulation and Downregulation of Sex-Determining Genes

Exposure to Antheridiogen-An leads to significant transcriptional changes in target gametophytes. Research using RNA sequencing in Ceratopteris richardii has identified differentially expressed genes in gametophytes treated with Antheridiogen-An. nih.gov A substantial majority of these differentially expressed genes show increased expression levels in the presence of the antheridiogen, indicating significant transcriptional changes associated with male development. nih.gov

In Ceratopteris, the sex determination system involves the interplay of genes that promote either male or hermaphroditic development. Antheridiogen (specifically ACE in C. richardii) secreted by hermaphroditic gametophytes promotes the development of male gametophytes from sexually undetermined spores. biorxiv.orgpurdue.edupurdue.eduresearchgate.netnih.govcdnsciencepub.combiologists.comnih.govnih.gov In the absence of antheridiogen, spores tend to develop as hermaphrodites. nih.govcdnsciencepub.combiologists.comnih.gov This suggests that antheridiogen either upregulates genes required for male development or downregulates genes necessary for hermaphroditic development, or both. Studies on Ceratopteris mutants insensitive to antheridiogen, such as the her mutants, have helped identify loci involved in this pathway. biorxiv.orgpurdue.edupurdue.eduresearchgate.netbiologists.comnih.govoup.com For instance, the her1 mutation affects ameristic male development in the presence of antheridiogen but does not affect hermaphroditic development. biologists.comnih.gov Conversely, the fem mutation affects antheridia development in both male and hermaphroditic gametophytes. nih.gov This genetic evidence supports the concept that Antheridiogen-An signaling directly impacts the expression of genes controlling the development of male and female reproductive structures. RNA-seq analysis has revealed that a large number of genes involved in epigenetic reprogramming are upregulated by antheridiogen, alongside hormone response and development genes. nih.gov

Research utilizing RNA sequencing has identified differentially expressed genes in gametophytes treated with Antheridiogen-An. nih.gov Approximately 88% of differentially expressed genes showed increased expression levels in treated samples compared to controls, indicating significant transcriptional changes associated with male development.

Differentially Expressed Genes in Ceratopteris richardii Gametophytes Treated with Antheridiogen-An

| Analysis Method | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |

| edgeR | 1,183 | - | - |

| DESeq | 1,163 | 1,030 | 133 |

| EBSeq | 1,163 | - | - |

Note: Data compiled from research utilizing RNA sequencing. nih.gov

Genetic Basis of Antheridiogen an Response and Sex Determination

Identification and Characterization of Sex-Determining Genes

The genetic dissection of the Antheridiogen-An signaling pathway has been largely driven by the isolation and characterization of mutants that display altered sexual phenotypes. These mutants have been instrumental in identifying the genetic loci that control the developmental response to this pheromone. nih.govoup.com

Antheridiogen-Insensitive (her) Mutants and Their Phenotypes

A significant class of mutants, known as hermaphroditic (her) mutants, are insensitive to the male-inducing effects of Antheridiogen-An. purdue.eduoup.com In the presence of Antheridiogen-An, where wild-type gametophytes would develop as males, her mutants proceed to develop as hermaphrodites. purdue.eduswapcard.com This phenotype indicates a disruption in the signaling pathway that perceives or transduces the antheridiogen signal. oup.comnih.gov

These mutants are crucial for understanding the genetic control of sex determination. For instance, the her1 mutation results in the formation of only hermaphroditic gametophytes, suggesting a critical role for the HER1 gene in either the perception of Antheridiogen-An or the subsequent signal transduction cascade that leads to male development. lifescied.org Genetic analyses have revealed that her mutations can occur at several different loci, indicating that a number of genes are involved in mediating the antheridiogen response. purdue.edunih.gov

| Mutant Class | Phenotype in the Presence of Antheridiogen-An | Implication |

|---|---|---|

| Wild-Type | Male | Normal Antheridiogen-An perception and response pathway. |

| her (hermaphroditic) | Hermaphrodite | Disruption in the Antheridiogen-An signaling pathway, leading to insensitivity. |

Genes Regulating Antheridiogen-An Induced Development (e.g., TRA5, ANI1, HER7)

Through the study of mutants and other molecular approaches, several key genes that regulate Antheridiogen-An-induced development have been identified.

ANI1 (Antheridiogen Induced 1) is a gene whose expression is rapidly, though transiently, induced following treatment with Antheridiogen-An. nih.gov The predicted structure of the ANI1 protein suggests it is an extracellular protein, possibly functioning as a carrier for the hydrophobic Antheridiogen-An molecule, facilitating its transport to initiate the male developmental program. nih.gov

The expression of ANI1 is inversely correlated with the activity of the TRA5 (Transformer 5) gene. nih.gov In the absence of Antheridiogen-An, TRA5 is believed to directly or indirectly repress ANI1 transcription. The presence of Antheridiogen-An appears to inactivate TRA5, thereby allowing for the expression of ANI1 and the subsequent cascade of male development. nih.gov

The HER7 gene has been identified as a crucial component of the antheridiogen signaling pathway. biorxiv.orgnih.gov Molecular characterization of the her7 mutant revealed that the HER7 gene encodes a receptor-like kinase, specifically an ortholog of the brassinosteroid receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1). oup.comnih.gov This finding was significant as it suggested a potential link between antheridiogen signaling and the brassinosteroid hormone pathway. purdue.edu The HER7 protein is localized to the plasma membrane, which is consistent with its proposed function as a receptor for an extracellular signal like Antheridiogen-An. oup.comnih.gov Mutations in the HER7 gene, including deletions and missense mutations, lead to the antheridiogen-insensitive phenotype. purdue.edubiorxiv.org

| Gene | Proposed Function | Interaction with Antheridiogen-An |

|---|---|---|

| ANI1 | Extracellular carrier of Antheridiogen-An. | Expression is induced by Antheridiogen-An. |

| TRA5 | Represses ANI1 in the absence of Antheridiogen-An. | Inactivated by Antheridiogen-An, leading to ANI1 expression. |

| HER7 | Receptor-like kinase (BRI1 ortholog) for the antheridiogen signal. | Binds to or is activated by Antheridiogen-An to initiate the signaling cascade. |

Genomic Approaches to Antheridiogen-An System Elucidation

The advent of modern genomic tools has revolutionized the study of the Antheridiogen-An system, especially in organisms with large and complex genomes like Ceratopteris richardii. purdue.edu These approaches have enabled researchers to move beyond classical genetic analysis to a more comprehensive understanding of the molecular architecture of sex determination.

Mutagenesis and Genetic Mapping in Model Ferns (e.g., Ceratopteris richardii)

Ceratopteris richardii has proven to be an excellent model organism for genetic studies due to its rapid life cycle and the ease with which large numbers of mutants can be generated and screened. researchgate.net Mutagenesis, often using chemical mutagens or radiation, has been employed to create a wide array of mutants with altered responses to Antheridiogen-An. researchgate.net

Genetic mapping has been used to determine the chromosomal location of these mutations. Techniques such as bulked segregant analysis combined with RNA-sequencing (BSR-Seq) have been particularly powerful in identifying the genetic basis of her mutations. purdue.eduswapcard.combiorxiv.org This approach involves sequencing pooled RNA from mutant and wild-type individuals from a segregating population to identify genetic markers linked to the mutation. purdue.edu For example, BSR-Seq was successfully used to map the her7 mutation to a specific interval on chromosome 29 of the Ceratopteris genome, which ultimately led to the identification of the HER7 gene as a brassinosteroid receptor-like kinase. purdue.edubiorxiv.org

Transcriptomics and Differential Gene Expression Analysis in Response to Antheridiogen-An

Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), have provided a global view of the changes in gene expression that occur in response to Antheridiogen-An. nih.govfrontiersin.org By comparing the transcriptomes of gametophytes grown with and without the pheromone, researchers have identified hundreds of differentially expressed genes. nih.gov

These studies have revealed that a large number of genes are upregulated in response to Antheridiogen-An, including those involved in hormone signaling, developmental processes, and epigenetic regulation. nih.gov For instance, transcriptomic data has shown that in Ceratopteris, genes involved in brassinosteroid biosynthesis are upregulated in hermaphrodites compared to males, further supporting the link between this hormone pathway and sex determination. purdue.edunih.gov Additionally, these analyses have been crucial in identifying genes like ANI1 that are rapidly induced by Antheridiogen-An. nih.gov

Comparative Genomics and Gene Homology Studies

Comparative genomics provides insights into the evolution of the Antheridiogen-An signaling pathway by comparing the genomes and transcriptomes of different fern species and other plant lineages. oup.complantae.org These studies help to identify conserved and divergent components of the pathway.

For example, while the antheridiogens of some ferns are gibberellin-based, the identification of HER7 as a brassinosteroid receptor in Ceratopteris suggests that different fern lineages may have evolved to utilize distinct hormone signaling pathways for sex determination. purdue.edu Gene homology studies, which involve identifying genes with shared ancestry, have been instrumental in characterizing key regulatory genes. The identification of HER7 was based on its homology to the well-characterized BRI1 gene in Arabidopsis thaliana. oup.comnih.gov

Furthermore, broader comparative transcriptomic studies across a range of fern species have revealed that a significant portion of gene families are fern-specific, indicating novel and unexplored functions that differentiate them from other land plants. plantae.org These comparative approaches are essential for understanding the evolutionary trajectory of the complex and fascinating Antheridiogen-An system in ferns.

Ecological and Evolutionary Significance of Antheridiogen an Systems

Antheridiogen-An in Mating System Regulation and Genetic Diversity

Antheridiogen systems are crucial for regulating mating systems in homosporous ferns, thereby impacting genetic diversity within populations. researchgate.netnih.govgvsu.edu These systems promote outcrossing by influencing the sexual development of gametophytes. researchgate.netgvsu.eduuchicago.edu

Promotion of Outcrossing in Homosporous Ferns

In homosporous ferns, where a single spore can theoretically give rise to a bisexual gametophyte capable of self-fertilization (gametophytic selfing), antheridiogen-An provides a mechanism to favor outcrossing. wikipedia.orguchicago.eduoup.com Mature, often female, gametophytes produce and secrete antheridiogen-An into the surrounding environment. researchgate.netresearchgate.netuchicago.edu This pheromone induces nearby younger or less developed gametophytes to become exclusively male by promoting the development of antheridia (male reproductive structures) and suppressing the formation of archegonia (female reproductive structures) and the development of a notch meristem, which is associated with female or hermaphroditic development. nih.govresearchgate.netuchicago.eduportlandpress.com This spatial segregation of sexes within a gametophyte colony increases the likelihood of cross-fertilization between different gametophytes, including those originating from different sporophytes, thus promoting outcrossing and enhancing genetic diversity. researchgate.netgvsu.eduuchicago.eduoup.comcdnsciencepub.com Studies have shown that fern species with antheridiogen systems tend to be highly outcrossing. oup.comresearchgate.net

Spatial Dynamics of Sex Expression in Natural Populations

The secretion and diffusion of antheridiogen-An create spatial patterns of sex expression within natural gametophyte colonies. nih.govnih.gov The concentration of antheridiogen-An is typically highest near the source gametophyte (the mature female or hermaphrodite) and decreases with distance. researchgate.net This concentration gradient influences the sexual fate of neighboring gametophytes, leading to a higher proportion of male gametophytes closer to the antheridiogen source and potentially a higher proportion of female or hermaphroditic gametophytes further away. nih.govuchicago.edu Field studies, such as those on Cyathea multiflora, have provided documentation of this spatial structuring of sex expression in natural settings, confirming that male sex expression is spatially associated with females. nih.govnih.gov This spatial dynamic is a direct consequence of antheridiogen-An signaling and its effect on gametophyte development. nih.gov

Phylogenetic Distribution and Evolutionary Trajectories of Antheridiogen-An Systems

Antheridiogen systems, including those involving Antheridiogen-An, are not universally present across all fern lineages but show a widespread occurrence and have undergone diversification throughout fern evolution. researchgate.netuchicago.eduoup.comresearchgate.netoup.com

Widespread Occurrence Across Fern Lineages

Antheridiogen systems have been detected in numerous fern families and orders, indicating their widespread distribution across the fern phylogeny. researchgate.netuchicago.eduoup.comresearchgate.netoup.com While initially discovered in laboratory cultures, they are now known to be present in many terrestrial fern species. nih.govresearchgate.netwikipedia.org Research indicates that approximately 65% of studied fern species respond to antheridiogen. nih.govnih.gov This broad distribution suggests that antheridiogen-mediated sex determination is a significant feature in the reproductive biology of many ferns. nih.gov

Diversification and Conservation of Antheridiogen-An Types

Antheridiogens are not a single chemical entity but comprise a number of gibberellic acid derivatives, and different fern species or groups may produce chemically distinct antheridiogens. nih.govresearchgate.netbiorxiv.org Several types of antheridiogens have been identified, such as Type A, Type B (which includes gibberellins), and Type C (like Antheridiogen of Ceratopteris, A_CE). biorxiv.org The distribution of these different antheridiogen types across the fern phylogeny suggests both diversification and conservation of these signaling molecules and their associated systems. portlandpress.comresearchgate.netbiorxiv.org While some antheridiogen types are characteristic of specific lineages (e.g., Type B in Schizaeales, Type C in Ceratopteris), responsiveness to antheridiogens can sometimes occur across different lineages. researchgate.netbiorxiv.org The evolution of these diverse antheridiogen types and their corresponding perception mechanisms is an active area of research. biorxiv.org

Adaptive Value and Ecological Context of Antheridiogen-An Signaling

The antheridiogen-An signaling system provides significant adaptive advantages in the ecological context of fern reproduction. nih.govgvsu.eduuchicago.eduportlandpress.comoup.comnih.gov By promoting outcrossing, antheridiogen-An helps maintain genetic diversity within fern populations. researchgate.netgvsu.eduoup.comresearchgate.net This is particularly important for homosporous ferns, where the potential for severe inbreeding exists through gametophytic selfing. uchicago.eduoup.comnih.gov Increased genetic diversity can enhance the ability of populations to adapt to changing environmental conditions and reduce the expression of deleterious recessive alleles. oup.com

Furthermore, antheridiogen-An can influence the timing of spore germination and gametophyte development. nih.govresearchgate.net It can promote spore germination in the dark, allowing spores buried in the soil or under leaf litter to develop into male gametophytes that can then fertilize eggs of surface-dwelling female gametophytes. wikipedia.orgoup.comoup.com This mechanism facilitates the utilization of genetic variation stored in spore banks. oup.com The ability of antheridiogen-An to induce precocious maleness in young gametophytes also allows for a more efficient use of resources within a gametophyte colony, with some individuals specializing in sperm production while others develop into egg-producing females or hermaphrodites. nih.govresearchgate.netuchicago.edu The spatial control of sex expression mediated by antheridiogen-An can also be seen as an adaptation to local ecological conditions, influencing mating opportunities and the genetic structure of populations in specific microhabitats. nih.govnih.govuchicago.edu The profound impact of antheridiogen on gametophytic sex expression in field settings underscores its importance for mating systems, fitness, and genetic diversity in ferns. nih.gov

Environmental Sex Determination Flexibility

Antheridiogen-An is a key factor in the environmental sex determination (ESD) observed in many homosporous ferns. wikipedia.orgwikipedia.org Unlike species with chromosomal sex determination, the sex of fern gametophytes is not fixed genetically at fertilization but can be influenced by environmental cues, particularly the presence and concentration of antheridiogen. wikipedia.orgwikipedia.org

In the absence of antheridiogen, a gametophyte typically develops into a hermaphrodite, possessing both male (antheridia) and female (archegonia) reproductive organs. cdnsciencepub.comfrontiersin.orgportlandpress.com These hermaphroditic gametophytes, upon reaching a certain developmental stage (often marked by the development of a notch meristem), begin to secrete antheridiogen. nih.govportlandpress.com

The secreted antheridiogen then diffuses into the surrounding environment, affecting nearby younger or slower-developing gametophytes. nih.govwikipedia.org Exposure to Antheridiogen-An induces these gametophytes to develop as males, producing only antheridia. wikipedia.orgcdnsciencepub.comportlandpress.com This creates a spatial separation of sexes within a gametophyte colony, with older, larger hermaphrodites acting as sources of the pheromone and inducing maleness in their neighbors. nih.govresearchgate.net

This system provides flexibility in sex expression, allowing gametophyte populations to adjust their sex ratio in response to local conditions, such as population density and resource availability. wikipedia.orgwikipedia.orgpsu.edu Studies have shown that in dense or resource-limited environments, where gametophyte growth may be slower, the prevalence of antheridiogen can lead to a higher proportion of males. cdnsciencepub.compsu.edu This environmental responsiveness is a form of phenotypic plasticity that can optimize reproductive success in heterogeneous habitats. wikipedia.orgresearchgate.netresearchgate.net

The reversibility of male expression upon removal of antheridiogen exposure in some species further highlights the flexibility of this ESD system. wikipedia.orgresearchgate.net

Role in Resource Allocation and Reproductive Fitness

The influence of Antheridiogen-An on sex determination is intimately linked to resource allocation strategies and ultimately impacts reproductive fitness. In many plant systems, there are differing energetic costs associated with producing male versus female reproductive structures. cdnsciencepub.comwikipedia.org Female reproduction often requires a greater investment of resources due to the development of eggs and support structures. cdnsciencepub.com

The antheridiogen system in ferns aligns with the "size-advantage" hypothesis, which suggests that in organisms with environmental sex determination, individuals in less favorable conditions or those with limited resources may benefit by developing as males. researchgate.net Male gametophytes are generally smaller and require fewer resources to produce sperm compared to the investment needed for a hermaphrodite to produce both eggs and sperm, and support the developing sporophyte. researchgate.net

Antheridiogen-An has been shown to inhibit vegetative growth in gametophytes. cdnsciencepub.comresearchgate.net This growth inhibition, coupled with the induction of male development, suggests a mechanism by which resource allocation is shifted. Gametophytes exposed to antheridiogen allocate resources towards the rapid production of antheridia and sperm, rather than investing in continued vegetative growth and the development of female structures. cdnsciencepub.comresearchgate.net

Data from studies on species like Ceratopteris richardii indicate that antheridiogen can slow the growth of both male and hermaphroditic gametophytes. cdnsciencepub.com This supports the idea that gender may be determined indirectly through the effect of antheridiogen on gametophyte growth, where slower growth favors maleness. cdnsciencepub.comresearchgate.net

The spatial arrangement of sexes driven by antheridiogen, with males often clustered around hermaphroditic individuals, facilitates outcrossing. nih.govresearchgate.net Hermaphrodites, which develop first and attain larger sizes, can self-fertilize, but the production of antheridiogen promotes the development of nearby males, increasing the likelihood of cross-fertilization with genetically distinct individuals. wikipedia.orgresearchgate.net This increased outcrossing rate is a significant evolutionary advantage, contributing to genetic diversity within fern populations. nih.govresearchgate.netresearchgate.netresearchgate.net

The ecological context, such as nutrient availability and population density, interacts with the antheridiogen system to influence growth rates and, consequently, sex determination and resource allocation. cdnsciencepub.compsu.eduresearchgate.net In environments with high antheridiogen concentration and low nutrient levels, development is often pushed towards maleness, reflecting a resource-conservative reproductive strategy. researchgate.net

Advanced Research Methodologies for Antheridiogen an Studies

In Vitro Culture and Controlled Bioassay Development

In vitro culture of fern gametophytes provides a controlled environment essential for studying the effects of Antheridiogen-An. This approach allows for precise manipulation of environmental conditions and the concentration of applied antheridiogen, facilitating reproducible experiments. Gametophytes can be cultured on defined media, and in many cases, in vitro growth mirrors in vivo development. annualreviews.orgacademicjournals.org Unicellular spores can be induced to germinate en masse, yielding specialized cells like protonema and rhizoids, which is ideal for synchronized studies. annualreviews.org

Controlled bioassays are fundamental to assessing Antheridiogen-An activity. These assays typically involve exposing fern gametophytes to varying concentrations of the compound and measuring specific biological outcomes, such as antheridium induction rates. Designing controlled experiments involves defining the target fern species, establishing concentration gradients of Antheridiogen-An, including untreated controls, and quantifying measurable outcomes like antheridium formation. To account for environmental variability, randomized block designs can be implemented. The inclusion of negative controls (e.g., solvent only) and positive controls (e.g., known antheridiogens or gibberellins (B7789140), given the structural similarities and overlapping activities) helps validate assay sensitivity. annualreviews.org Using sufficient biological replicates (three or more) and statistical power analysis ensures reproducibility and reliable data interpretation.

Sensitive bioassay methods have been developed to detect antheridiogen activity, even in species where it was not previously thought to be prevalent, such as in the Polypodiaceae family. researchgate.net These bioassays have demonstrated that antheridiogens can induce precocious antheridia formation and even promote spore germination in darkness, enhancing the potential for intergametophytic mating. researchgate.net Data from bioassays can be analyzed using statistical methods like logistic regression for binary outcomes (e.g., presence/absence of antheridia) and ANOVA with post-hoc tests for continuous variables (e.g., growth rates). Nonlinear regression models, such as sigmoidal dose-response curves, can be applied to estimate EC₅₀ values and confidence intervals, providing quantitative measures of Antheridiogen-An potency.

Molecular Genetic Approaches

Molecular genetic techniques are crucial for dissecting the signaling pathways and genetic networks influenced by Antheridiogen-An. These approaches allow researchers to identify genes involved in the antheridiogen response and understand their functions.

Gene Knockout and Gene Editing Techniques

Gene knockout is a technique used to permanently prevent the expression of a specific gene, allowing researchers to study the gene's function by observing the resulting phenotype. idtdna.comwikipedia.org This can involve introducing mutations that render the gene non-functional. idtdna.com CRISPR-Cas9 is a powerful gene editing tool that enables precise modification of the genome, including targeted gene knockout. wikipedia.orgsavemyexams.comfrontiersin.org In the context of Antheridiogen-An research, CRISPR-Cas9 knockouts in model ferns, such as Ceratopteris richardii, can be used to test the roles of candidate genes, including potential receptor homologs, in the antheridiogen signaling pathway. Ceratopteris richardii is a particularly useful model system due to its rapid life cycle and ease of culture, facilitating genetic studies and the isolation of mutants. researchgate.net Studies utilizing antheridiogen-insensitive mutants in Ceratopteris have been instrumental in identifying genes involved in the antheridiogen response and sex determination pathway. researchgate.net

Reporter Gene Constructs for Pathway Visualization

Reporter gene constructs are valuable tools for visualizing gene expression patterns and regulatory mechanisms influenced by Antheridiogen-An. bccampus.cawikipedia.org These constructs typically involve fusing the regulatory sequences of a gene of interest to a reporter gene that encodes an easily detectable protein, such as fluorescent proteins (e.g., GFP), enzymes (e.g., β-galactosidase or GUS), or luciferases. bccampus.cawikipedia.orgunife.it The expression of the reporter gene then serves as a readout of the activity of the regulatory sequences under different conditions, including in the presence of Antheridiogen-An. bccampus.ca

By creating reporter constructs for genes hypothesized to be involved in the antheridiogen signaling pathway, researchers can monitor when and where these genes are expressed in response to the compound. bccampus.ca This provides insights into the spatial and temporal dynamics of the antheridiogen response. For example, using promoters of gibberellin biosynthetic genes fused to a reporter gene like β-glucuronidase (GUS) has been employed to investigate the sites of biosynthesis of related compounds. kyoto-u.ac.jp The activity of the reporter gene can be quantitatively measured, allowing for a detailed analysis of transcriptional activity modulated by Antheridiogen-An. unife.it It is important to use reporter genes that are not naturally expressed in the organism under study to ensure that the detected signal is solely due to the activity of the cloned regulatory sequences. wikipedia.org

Omics Technologies in Antheridiogen-An Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide high-throughput approaches to comprehensively analyze the molecular changes occurring in response to Antheridiogen-An. These technologies are particularly valuable for studying non-model organisms like ferns, where genomic resources may be limited. nih.govresearchgate.netpreprints.orgpreprints.org

Advanced RNA Sequencing for Transcriptional Profiling

RNA sequencing (RNA-Seq) is a powerful tool for transcriptional profiling, allowing for the genome-wide analysis of gene expression levels. ijcmas.comnih.gov In Antheridiogen-An research, RNA-Seq can identify genes that are differentially expressed in fern gametophytes treated with the compound compared to untreated controls. This provides a global view of the transcriptional changes associated with the antheridiogen response and male development.

Research utilizing RNA sequencing has identified significant transcriptional changes in gametophytes treated with Antheridiogen-An. For instance, studies have shown that a large percentage of differentially expressed genes exhibit increased expression levels in treated samples, indicating a strong influence of the compound on transcription. Analysis methods like edgeR, DESeq, and EBSeq are used to identify differentially expressed genes from RNA-Seq data. Transcriptional profiling through RNA-Seq can reveal molecular pathways involved in growth, differentiation, and development in response to antheridiogens. ijcmas.com The advent of high-throughput sequencing has made it more feasible to examine gene expression in non-model organisms, providing deeper insights into the functional genome. nih.govpreprints.org

Proteomics and Metabolomics for Pathway Interrogation

Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.govresearchgate.netwomengovtcollegevisakha.ac.in When integrated with transcriptomics, these technologies provide a more complete picture of the molecular events triggered by Antheridiogen-An. nih.gov

Proteomic approaches have been applied to study sexual development mediated by antheridiogen in ferns. nih.govpreprints.orgresearchgate.netacs.org Studies have reported changes in protein profiles in male and female gametophytes in response to antheridiogen treatment, revealing alterations in the abundance of proteins involved in various processes, such as defense, stress response, protein synthesis, and photosynthesis. nih.gov

Integrating RNA-Seq data (identifying differentially expressed genes) with metabolomics data (analyzing Antheridiogen-An and related metabolites) can help map the signaling pathways influenced by the compound. Tools and databases like XCMS Online, KEGG, and GO term analysis are used for aligning and interpreting multi-omics data, identifying overrepresented pathways, and suggesting biological functions. researchgate.net Functional annotation and network analysis of identified proteins and metabolites can further contribute to understanding the complex biological processes and interactions involved in the antheridiogen response. nih.govresearchgate.net While molecular analyses in ferns have historically been challenging due to factors like high chromosome numbers and large genomes, advancements in high-throughput technologies have made omics-based studies more accessible and informative. nih.govpreprints.org

Comparative Analysis and Phylogenetic Reconstruction of Antheridiogen-An Pathways

Comparative analysis and phylogenetic reconstruction are essential approaches for unraveling the evolutionary origins and diversification of Antheridiogen-An signaling pathways across fern lineages. Antheridiogens, recognized as gibberellic acid derivatives, are known to be widespread throughout the phylogeny of ferns, suggesting a significant and conserved role in their reproductive biology. nih.govwikipedia.org

Studies have revealed that ferns have evolved an antheridiogen-mediated communication system to regulate the production of male gametophytes by modifying the gibberellin biosynthetic pathway. nih.govresearchgate.net This pathway is notably split between two individuals at different developmental stages within a gametophyte colony. nih.govresearchgate.net Antheridiogen acts as an intermediary molecule, more readily absorbed by developing gametophytes than bioactive gibberellin, thereby triggering male organ formation. nih.govresearchgate.net Comparative studies of this unique, spatiotemporally split gibberellin synthesis pathway across different fern species provide insights into its evolutionary trajectory and adaptation. nih.govresearchgate.net

Comparative genomics and phylogenetic analysis of receptor homologs, such as those related to gibberellin receptors (e.g., GID1), are utilized to assess the evolutionary conservation of antheridiogen binding sites and signaling components across divergent fern taxa. Investigating the presence and characteristics of these genes in various fern species helps to trace the evolutionary history of antheridiogen responsiveness.

The evolutionary history of antheridiogens indicates their widespread occurrence and adaptive significance across various fern taxa, with approximately 65% of studied fern species showing a response to these compounds. This suggests that the antheridiogen system has been subject to selective pressures, leading to its maintenance and diversification. Comparative analysis of the specific chemical structures of antheridiogens produced by different fern species (e.g., GA73 methyl ester, GA9 methyl ester, and 3-epi-GA63 in Lygodium) highlights the biochemical diversity that has evolved within this signaling system. psu.edu Such comparisons, combined with phylogenetic data, can illuminate patterns of convergent or divergent evolution in antheridiogen synthesis and perception pathways.

Further comparative studies involve analyzing gene expression changes in response to antheridiogen-An treatment across different species. For instance, RNA sequencing has identified differentially expressed genes in gametophytes treated with Antheridiogen-An, indicating significant transcriptional changes associated with male development. Comparative transcriptomics can reveal conserved and species-specific molecular responses to antheridiogen-An, providing a deeper understanding of the downstream effects of the signaling pathway and its evolution.

Phylogenetic reconstruction methods, such as maximum parsimony, maximum likelihood, and Bayesian inference, are applied to molecular data (e.g., DNA sequences of genes involved in gibberellin biosynthesis or signaling) from a range of fern species. researchgate.netconsevol.org These methods allow for the construction of phylogenetic trees that depict the evolutionary relationships among species and, when combined with data on antheridiogen production and response, can be used to infer the evolutionary history of the antheridiogen system. Analyzing the distribution of antheridiogen systems on a fern phylogeny can help determine whether the system evolved once and was subsequently lost in some lineages or evolved multiple times independently.

Field-Based Ecological Experimentation and Spatial Analysis

While laboratory studies have provided fundamental insights into the effects of antheridiogen, field-based ecological experimentation and spatial analysis are crucial for understanding the function and impact of Antheridiogen-An in natural populations and communities. nih.govresearchgate.net Antheridiogen systems play a significant role in controlling sex expression and influencing mating systems in terrestrial fern species. wikipedia.org However, the complex environmental conditions and stochasticity of natural settings can lead to outcomes that differ from laboratory observations. nih.gov

Field studies involve collecting gametophyte colonies from natural environments to assess sex ratios, spatial distribution of sexes, and the presence and concentration of antheridiogens. nih.govresearchgate.net These experiments aim to determine how antheridiogen-An influences the spatial arrangement of sex expression within natural colonies and its ecological consequences.

A key methodology in field studies of antheridiogen is the mapping of individual gametophytes within a colony and determining their sex (male, female, or hermaphroditic). nih.govresearchgate.net This spatial data is then subjected to spatial analysis techniques to identify patterns in the distribution of sexes. nih.govresearchgate.net

Spatial analysis methods commonly employed include quadrat-based methods and distance-based methods like the K(r) test statistic. nih.govresearchgate.netnumericalecology.comwikipedia.org Quadrat-based methods involve dividing the study area into grid cells and analyzing the frequency of different sexes within each cell. The K(r) test statistic, a method in point pattern analysis, is used to test for spatial clustering or dispersion of individuals of a particular sex at different spatial scales. nih.govresearchgate.netwikipedia.org Deviations from a random spatial distribution can indicate the influence of factors like antheridiogen diffusion and activity.

Research utilizing these methods in natural colonies of antheridiogen-producing tree ferns, such as Cyathea multiflora, has provided valuable ecological insights. nih.govresearchgate.net These studies have shown that in natural settings, male gametophytes are often the most common sex and exhibit clustered spatial distributions, frequently associated with female gametophytes. nih.govresearchgate.net This spatial pattern is consistent with the mechanism where antheridiogen secreted by early-maturing or female gametophytes induces maleness in neighboring, later-developing gametophytes. nih.govresearchgate.net

The results from field-based spatial analysis highlight the profound impact of antheridiogen on gametophyte sex expression in natural environments, suggesting its intimate ties to the mating system, fitness, and genetic diversity within fern populations. nih.govresearchgate.net By influencing the spatial structure of gametophyte colonies and the proximity of male and female gametophytes, antheridiogen-An can promote outcrossing. nih.gov

Field experimentation can also involve manipulating antheridiogen levels in natural or semi-natural settings to observe the effects on gametophyte development, sex ratios, and spatial patterns. Such experiments, while challenging, can provide direct evidence of the ecological role of Antheridiogen-An outside of the laboratory. nih.gov

The integration of field observations, spatial analysis, and laboratory findings is crucial for a comprehensive understanding of Antheridiogen-An's ecological function. Spatial analysis helps to detect patterns, which then inform hypotheses about the underlying ecological processes driven by antheridiogen. cambridge.org

Here is a table summarizing findings from a field study on Cyathea multiflora:

| Colony | Total Gametophytes | Male Gametophytes (%) | Female Gametophytes (%) | Hermaphroditic Gametophytes (%) | Spatial Pattern of Males (K(r) test) |

| Colony 1 | N/A | 62 | N/A | 0 | Clustered, associated with females |

| Colony 2 | N/A | 68 | N/A | 0 | Clustered, associated with females |

| Colony 3 | N/A | 65 | N/A | 0 | Not clustered (compared to random) |

This table illustrates how spatial analysis of sex distribution in field-collected colonies can reveal patterns consistent with antheridiogen activity. The clustering of males near females supports the hypothesis that antheridiogen produced by females induces maleness in nearby gametophytes. nih.govresearchgate.net

Future Directions and Unresolved Questions in Antheridiogen an Research

Elucidation of Complete Antheridiogen-An Biosynthetic Pathways in Diverse Ferns

While antheridiogens are known to be related to gibberellins (B7789140) and their biosynthesis involves modifications of the gibberellin pathway, the complete biosynthetic pathway for Antheridiogen-An in Anemia phyllitidis and other ferns is not yet fully elucidated. researchgate.netresearchgate.netfrontiersin.orgwikipedia.orgnih.gov Research indicates that in some ferns, the gibberellin biosynthetic pathway is spatially split between different individuals in a colony, with antheridiogen acting as an intermediate. researchgate.netwikipedia.orgnih.gov Future research aims to identify all the enzymes and genes involved in the synthesis of Antheridiogen-An across diverse fern species. Understanding these pathways will provide insights into the evolution of antheridiogen systems and their variations among different fern lineages. researchgate.netresearchgate.net

Comprehensive Identification of Antheridiogen-An Receptors and Signaling Components

The precise mechanisms by which Antheridiogen-An is perceived by target cells and how this signal is transduced to induce male development remain active areas of research. While some components of the gibberellin signaling pathway, such as GID1 receptors and DELLA proteins, are involved in antheridiogen responses in ferns, the specific receptors for Antheridiogen-An and the complete downstream signaling cascade are not fully identified. researchgate.netresearchgate.netfrontiersin.orgwikipedia.orgnih.govbiologists.com Identifying these receptors and signaling components, potentially through genetic and biochemical approaches, is crucial for a complete understanding of how Antheridiogen-An exerts its effects on gametophyte development. biologists.compurdue.edu

Integration of Antheridiogen-An Signaling with Other Plant Hormone Networks

Antheridiogen-An function likely does not occur in isolation but interacts with other plant hormone networks to regulate gametophyte development and sex determination. frontiersin.orgpurdue.edu Studies have shown antagonism between abscisic acid (ABA) signaling and antheridiogen action in some ferns, highlighting the complexity of these interactions. frontiersin.orgnih.gov Future research needs to explore the interplay between Antheridiogen-An signaling and other phytohormones like auxins, cytokinins, and brassinosteroids, which are known to influence various aspects of plant growth and development. portlandpress.commdpi.commedicine.dp.uanih.govoup.com Understanding this integration will provide a more holistic view of the hormonal control of fern gametophyte biology.

Understanding Antheridiogen-An Function in Underexplored Fern Clades

While antheridiogen systems are known to be widespread in homosporous ferns, the specific type of antheridiogen and its precise function can vary among different fern lineages. researchgate.netresearchgate.netuchicago.edu Antheridiogen-An has been specifically identified in Anemia phyllitidis, a member of the Schizaeales. nih.gov Research is needed to investigate the presence and function of Antheridiogen-An or similar compounds in other, less-studied fern clades. researchgate.netuchicago.edu This will help to understand the evolutionary history and diversity of antheridiogen systems across the entire fern phylogeny. researchgate.netucm.es

Application of Antheridiogen-An Insights to Broader Plant Developmental Biology and Evolution

Studying Antheridiogen-An in ferns offers valuable insights into fundamental aspects of plant developmental biology and evolution that can be applied more broadly. nih.govwomengovtcollegevisakha.ac.inelifesciences.org The antheridiogen system in ferns represents a unique model for studying pheromone-mediated communication and environmental sex determination in plants. wikipedia.orgnih.govoup.comelifesciences.org Understanding the molecular mechanisms of Antheridiogen-An action can shed light on the evolution of hormone signaling pathways in land plants and the diversification of reproductive strategies. researchgate.netfrontiersin.orgnih.govnih.govelifesciences.orgoup.com Furthermore, insights gained from Antheridiogen-An research could potentially have applications in areas such as fern conservation and horticulture.

Q & A

Basic: How to design controlled experiments to investigate Antheridiogen-An's biological activity in fern gametophyte systems?

Methodological Answer:

- Framework Application : Use the P-E/I-C-O (Population-Exposure/Intervention-Comparison-Outcome) framework to structure hypotheses. Define the target fern species (Population), Antheridiogen-An concentration gradients (Exposure), untreated controls (Comparison), and measurable outcomes like antheridium induction rates (Outcome) .

- Variable Control : Implement randomized block designs to account for environmental variability. Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known antheridiogens like gibberellins) to validate assay sensitivity .

- Replication : Use ≥3 biological replicates per treatment group and statistical power analysis to determine sample size, ensuring reproducibility .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in Antheridiogen-An bioassays?

Methodological Answer:

- Data Type Identification : Classify data as continuous (e.g., gametophyte growth rates) or categorical (e.g., presence/absence of antheridia). Use logistic regression for binary outcomes and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for continuous variables .

- Curve Fitting : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism or R’s

drcpackage to estimate EC₅₀ values and confidence intervals . - Outlier Handling : Predefine criteria for excluding outliers (e.g., >2 SD from mean) and document exclusions transparently to avoid bias .

Advanced: How to resolve contradictions in published data on Antheridiogen-An’s molecular targets across fern species?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing studies using PRISMA guidelines. Code variables such as species, experimental conditions, and molecular techniques (e.g., RNA-seq vs. protein assays) to identify confounding factors .

- Comparative Genomics : Perform phylogenetic analysis of receptor homologs (e.g., GA receptors) in divergent fern species to assess evolutionary conservation of Antheridiogen-An binding sites .

- Functional Validation : Use CRISPR-Cas9 knockouts in model ferns (e.g., Ceratopteris richardii) to test candidate receptors’ roles in Antheridiogen-An response .

Advanced: What methodologies can isolate and quantify Antheridiogen-An in heterogeneous plant tissue samples?

Methodological Answer:

- Extraction Protocols : Optimize solvent systems (e.g., methanol:water gradients) for polar compound extraction. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Analytical Validation : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate limits of detection (LOD) and quantification (LOQ) via serial dilutions of purified Antheridiogen-An .

- Reproducibility Checks : Share raw chromatograms and calibration curves in open-access repositories (e.g., Zenodo) to enable cross-lab verification .

Basic: How to formulate a research question examining Antheridiogen-An’s ecological role in fern population dynamics?

Methodological Answer:

- FINER Criteria : Ensure the question is Feasible (e.g., field-collectible spore samples), Interesting (e.g., links to biodiversity conservation), Novel (e.g., understudied fern genera), Ethical (non-invasive sampling), and Relevant (climate change impacts) .

- Population Definition : Narrow the scope to a specific fern community (e.g., Pteridium aquilinum in temperate forests) and measurable outcomes (e.g., spore dispersal rates) .

- Feedback Loop : Pilot the question with a literature review and expert consultations to refine variables (e.g., soil pH, light exposure) .

Advanced: How to integrate transcriptomic and metabolomic data to map Antheridiogen-An signaling pathways?

Methodological Answer:

- Multi-Omics Workflow : Pair RNA-seq data (differentially expressed genes) with LC-MS metabolomics (Antheridiogen-An and related metabolites) using tools like XCMS Online for alignment .

- Pathway Enrichment : Use KEGG or GO term analysis to identify overrepresented pathways (e.g., jasmonate biosynthesis) and validate via qRT-PCR or enzyme activity assays .

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like NCBI GEO or MetaboLights .

Advanced: What strategies ensure reproducibility in Antheridiogen-An studies across labs?

Methodological Answer:

- Protocol Standardization : Publish step-by-step protocols for Antheridiogen-An extraction and bioassays on protocols.io , including equipment specifications (e.g., centrifuge RPM) .

- Inter-Lab Validation : Organize collaborative ring trials where multiple labs analyze identical samples, using intraclass correlation coefficients (ICC) to assess consistency .

- Pre-Registration : Submit experimental designs and analysis plans to platforms like Open Science Framework before data collection to reduce reporting bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.